1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including thiazole, oxadiazole, and pyridazine rings
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets depending on their specific structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from changes in cellular signaling pathways to direct cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures One common approach is to first synthesize the 2-methylthiazol-4-yl moiety, followed by its reaction with appropriate reagents to form the oxadiazole and pyridazine rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases involving the pathways it targets.
Industry: It can be used in the development of new materials and chemicals.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various pharmaceutical applications.
Pyridazine derivatives: These compounds feature the pyridazine ring and have applications in medicinal chemistry.
Uniqueness: 1-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of multiple heterocyclic structures, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3S/c1-6-13-8(5-22-6)11-15-16-12(21-11)14-10(20)7-3-4-9(19)18(2)17-7/h3-5H,1-2H3,(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKWFFDZICMBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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